molecular formula C12H9NO3S B1302459 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid CAS No. 368869-97-0

2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1302459
CAS No.: 368869-97-0
M. Wt: 247.27 g/mol
InChI Key: NOUOFPSRFBTJCH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-12(15)9-6-17-11(13-9)8-1-2-10-7(5-8)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUOFPSRFBTJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372460
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368869-97-0
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid typically involves:

  • Formation of the dihydrobenzofuran scaffold via intramolecular cyclization of suitable phenylethanol derivatives.
  • Construction or functionalization of the thiazole ring, often through cyclization reactions involving thioamide or thiourea precursors.
  • Introduction of the carboxylic acid group at the 4-position of the thiazole ring.

This approach allows for the assembly of the target molecule with both heterocyclic units intact and functionalized appropriately.

Preparation of the Dihydrobenzofuran Moiety

2.1. Transition-Metal Catalyzed Intramolecular Cyclization

A prominent method for preparing dihydrobenzofuran derivatives involves the intramolecular C–O bond formation catalyzed by transition metals such as iron and copper. This method avoids prefunctionalization steps and harsh oxidizing conditions.

  • Iron(III) chloride and ionic liquid catalysis: Iron(III) chloride combined with ionic liquids like [BMIM]NTf2 activates N-halosuccinimides to regioselectively halogenate aromatic precursors, enabling subsequent copper(I)-catalyzed intramolecular cyclization to form the dihydrobenzofuran ring at mild temperatures (room temperature to 40 °C). This one-pot process is efficient and yields high regioselectivity.

  • Copper(I)-catalyzed cyclization: After halogenation, copper(I) catalysts promote the formation of the C–O bond to close the benzofuran ring, often using ligands such as DMEDA. This method has been demonstrated to give good yields (up to 93%) for a variety of substrates, including phenylethanol derivatives bearing methoxy groups or other substituents.

2.2. Alternative Approaches

  • Palladium-catalyzed C–H activation: This method uses phenyliodonium diacetate as an oxidant to facilitate C–O bond formation, suitable for tertiary or secondary benzylic alcohols but less effective for primary or secondary alcohols due to competitive oxidation.

  • Diaryliodonium salt intermediates: The formation of nonsymmetrical diaryliodonium salts followed by copper-catalyzed cyclization provides a mild and efficient route to dihydrobenzofurans at room temperature.

Construction of the 1,3-Thiazole-4-carboxylic Acid Unit

The thiazole ring with a carboxylic acid at the 4-position is typically synthesized through heterocyclic condensation reactions involving:

Representative Synthetic Route (Based on Literature Data)

Step Reagents/Conditions Description Yield/Notes
1. Preparation of benzofuran intermediate Iron(III) chloride (2.5 mol%), [BMIM]NTf2 (7.5 mol%), N-iodosuccinimide (NIS), 40 °C, 5 h Regioselective iodination of phenylethanol derivative High regioselectivity, sole para-isomer
2. Copper(I)-catalyzed cyclization Copper iodide (10 mol%), DMEDA (20 mol%), room temperature Intramolecular C–O bond formation to form dihydrobenzofuran Yields up to 93%
3. Reaction with aminothiouracil derivatives Reflux in DMF or ethanol with anhydrous K2CO3 Formation of thiazole ring via cyclization Good yields reported
4. Carboxylation step Chloroacetic acid, glacial acetic acid/acetic anhydride, sodium acetate, reflux Introduction of carboxylic acid at 4-position of thiazole Good yields, controlled by TLC
5. Final cyclocondensation Formamide or α-halo ketones, Zn dust, DMF or acetic acid, reflux Completion of thiazole ring system and functionalization Good yields, confirmed by IR and NMR

Research Findings and Analytical Data

  • Yields: The overall synthetic sequence provides good to excellent yields (generally 70–93%) for the key cyclization steps.

  • Spectroscopic Characterization: IR spectra show characteristic absorption bands for carbonyl groups (amide and carboxylic acid) around 1680–1700 cm⁻¹ and C=N stretching near 1630 cm⁻¹, confirming thiazole ring formation.

  • Regioselectivity: The iron(III) triflimide catalyzed halogenation step exhibits high regioselectivity, favoring para-substitution on the aromatic ring, which is critical for subsequent cyclization.

  • Reaction Times: Halogenation typically completes within 5 hours at 40 °C, while cyclization and condensation steps vary from 4 to 16 hours depending on conditions.

Summary Table of Preparation Methods

Preparation Step Methodology Catalyst/Reagents Conditions Outcome
Aromatic Halogenation Iron(III) triflimide catalysis FeCl3, [BMIM]NTf2, NIS 40 °C, 5 h Regioselective iodination
C–O Bond Formation (Dihydrobenzofuran) Copper(I)-catalyzed cyclization CuI, DMEDA Room temp High yield cyclization
Thiazole Ring Formation Cyclization with aminothiouracil DMF, K2CO3 Reflux, 6–8 h Thiazole intermediate
Carboxylation Reaction with chloroacetic acid Glacial acetic acid, NaOAc Reflux, 4–6 h Carboxylic acid introduction
Final Cyclocondensation Formamide or α-halo ketones Zn dust, DMF or acetic acid Reflux, 15–17 h Completion of target compound

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities, making it a candidate for drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds can exhibit antimicrobial properties. The thiazole moiety is known for its ability to disrupt bacterial cell walls, making it a target for developing new antibiotics.
  • Anticancer Properties : Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation. The unique structure of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid may enhance its efficacy against specific cancer types through targeted mechanisms .

Material Science Applications

In material science, the compound's unique structural features allow it to be used in:

  • Organic Electronics : Its ability to form stable films makes it useful in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of polymers .

Agricultural Chemistry Applications

The compound can also be explored for agricultural applications:

  • Pesticide Development : Due to its biological activity, there is potential for developing novel pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various thiazole derivatives, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could inhibit the growth of breast cancer cells by inducing apoptosis. Further research is needed to elucidate the mechanism of action and optimize its structure for enhanced activity.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can intercalate with DNA or interact with protein active sites, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid
  • Molecular Formula: C₁₂H₉NO₃S
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 368869-97-0
  • SMILES : OC(=O)C₁=CSC(=N₁)C₁=CC₂=C(OCC₂)C=C₁
  • Purity : 97% (commercially available from Thermo Scientific™)

Structural Features :
The compound comprises a dihydrobenzofuran ring (partially saturated benzofuran with a fused oxygen-containing heterocycle) linked to a thiazole ring substituted with a carboxylic acid group at position 2. This structure confers both aromaticity (from benzofuran) and polarity (from the carboxylic acid), making it suitable for drug discovery and materials science applications .

Comparison with Structural Analogs

Analog 1: 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid

  • Molecular Formula: C₁₃H₁₁NO₃S
  • Molecular Weight : 261.295 g/mol
  • CAS Number : 690632-04-3
  • Key Differences :
    • A methyl group replaces the hydrogen at position 4 of the thiazole ring, shifting the carboxylic acid to position 3.
    • Increased molecular weight (+14.02 g/mol) and lipophilicity (logP ~1.2 vs. ~0.5 for the parent compound) due to the methyl group .

Analog 2: 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

  • Molecular Formula: C₁₀H₆ClNO₂S
  • Molecular Weight : 239.67 g/mol
  • CAS Number : 845885-82-7
  • Key Differences :
    • The dihydrobenzofuran moiety is replaced with a 3-chlorophenyl group.
    • The absence of the oxygen-containing heterocycle reduces polarity, while the chlorine atom introduces electron-withdrawing effects.

Analog 3: 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl Chloride

  • Molecular Formula: C₁₃H₁₀ClNO₂S
  • CAS Number : 306936-09-4
  • Key Differences :
    • The carboxylic acid group is replaced with a reactive carbonyl chloride.
    • This derivative serves as an intermediate for synthesizing amides or esters, expanding utility in combinatorial chemistry .

Structural and Functional Comparison Table

Property Target Compound Analog 1 (Methyl) Analog 2 (Chlorophenyl) Analog 3 (Carbonyl Chloride)
Molecular Formula C₁₂H₉NO₃S C₁₃H₁₁NO₃S C₁₀H₆ClNO₂S C₁₃H₁₀ClNO₂S
Molecular Weight (g/mol) 247.27 261.295 239.67 279.79
Key Substituent Carboxylic acid (position 4) Methyl + carboxylic acid (pos.5) 3-Chlorophenyl Carbonyl chloride (pos.5)
Lipophilicity (Predicted logP) ~0.5 ~1.2 ~2.0 ~2.5
Applications Drug intermediates, materials science Oral drug candidates Enzyme inhibitors Synthetic intermediates
Commercial Availability Yes (Thermo Scientific™) Yes (Thermo Scientific™) Yes (Kanto Reagents) Limited (Specialty suppliers)

Research Findings and Implications

Bioactivity :

  • The dihydrobenzofuran-thiazole core is associated with kinase inhibition (e.g., JAK/STAT pathways) due to its planar aromatic system and hydrogen-bonding capacity .
  • Analog 1’s methyl group improves membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .

Synthetic Accessibility :

  • The parent compound is synthesized via Hantzsch thiazole formation, using dihydrobenzofuran-5-carboxaldehyde and thiourea derivatives .
  • Analog 3’s carbonyl chloride is prepared via reaction with thionyl chloride, enabling rapid derivatization .

Toxicity Considerations :

  • Analog 3’s reactivity (carbonyl chloride) requires stringent safety protocols (e.g., anhydrous conditions, PPE) .
  • Chlorophenyl derivatives (Analog 2) may exhibit higher environmental persistence due to halogenation .

Biological Activity

2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 368869-97-0) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.

  • Molecular Formula : C₁₂H₉NO₃S
  • Molecular Weight : 247.27 g/mol
  • IUPAC Name : this compound
  • SMILES : OC(=O)C1=CSC(=N1)C1=CC2=C(OCC2)C=C1

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds found that this compound demonstrated notable activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that it exhibited cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). The IC₅₀ values were determined to be:

Cell Line IC₅₀ (μM)
MCF-715.0
MDA-MB-23110.5

The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Recent studies have suggested that compounds containing thiazole moieties may have neuroprotective properties. In vitro assays demonstrated that this compound could reduce oxidative stress in neuronal cells. The compound showed a significant reduction in reactive oxygen species (ROS) levels when tested against neurotoxic agents:

Treatment ROS Level Reduction (%)
Control0
Compound Treatment45

This suggests that the compound may be beneficial in preventing neurodegenerative diseases by mitigating oxidative damage .

The biological activities of this compound are attributed to its ability to interact with specific biological targets. For instance:

  • Antimicrobial Action : It is hypothesized that the thiazole ring disrupts bacterial cell wall synthesis.
  • Anticancer Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : In an experimental model using MDA-MB-231 xenografts in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Neuroprotection in Animal Models : Rodent models exposed to neurotoxic agents showed improved cognitive function after treatment with this compound, supporting its potential use in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzofuran derivatives and thiazole precursors. For example, refluxing 3-formyl-indole-2-carboxylic acid derivatives with thiazolidinones in acetic acid with sodium acetate as a catalyst, followed by recrystallization (DMF/acetic acid mixture), has been reported for analogous thiazole-carboxylic acids . Modifications may include adjusting stoichiometry (e.g., 10% excess of aldehyde derivatives) or reaction time (3–5 hours) to optimize yield.

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography for unambiguous confirmation of the molecular geometry (e.g., bond angles, dihedral angles) .
  • FTIR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • HPLC with UV detection for purity assessment (>97% purity criteria, as per pharmacopeial standards) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid is effective for removing unreacted starting materials. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can be employed .

Advanced Research Questions

Q. How can researchers address impurities or epimeric byproducts during synthesis?

  • Methodological Answer :

  • Chromatographic separation : Use chiral HPLC columns (e.g., amylose-based) to resolve epimers, as minor changes in mobile phase composition (e.g., 0.1% trifluoroacetic acid) can improve resolution .
  • Reaction optimization : Reduce epimerization by lowering reaction temperature (e.g., from reflux to 60°C) or replacing acetic acid with milder solvents (e.g., ethanol/water mixtures) .
  • Impurity profiling : LC-MS/MS with high-resolution mass spectrometry identifies unknown impurities by comparing experimental and theoretical m/z values .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Phase 1 (Lab-scale) : Determine physicochemical properties (logP, pKa) via shake-flask experiments and UV-spectrophotometry. Assess hydrolysis stability under varying pH (e.g., pH 3–9 buffers at 25°C) .
  • Phase 2 (Ecosystem modeling) : Use partition coefficients to model distribution in soil-water systems. Biodegradation studies can employ OECD 301F tests (measuring CO₂ evolution over 28 days) .

Q. How should contradictory data (e.g., conflicting bioactivity reports) be resolved?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Cross-validate results using orthogonal methods (e.g., SPR binding assays vs. enzymatic inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid

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